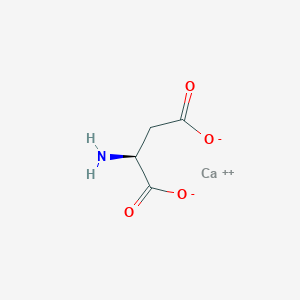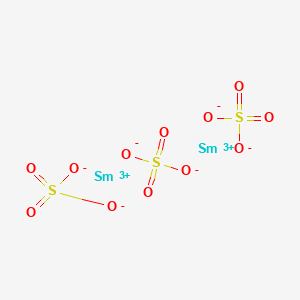
Diammonium monofluorophosphate
Vue d'ensemble
Description
Diammonium monofluorophosphate is a compound that is a phosphate group with one oxygen atom substituted with a fluoride atom . It is also known as Ammonium Monofluorophosphate .
Synthesis Analysis
The synthesis of Diammonium monofluorophosphate involves various processes. One study shows that PXRD is an excellent technique for quantitative phase analysis to determine the presence and amount of phosphate contamination in diammonium hydrogen phosphate samples .Molecular Structure Analysis
The structure-activity of diammonium hydrogen orthophosphate is optimized using the density functional theory method using B3PW91/6-31++G (d, p) set. Hydrogen bonding interactions are confirmed by Natural Bonding orbitals (NBO) Analysis. The frontier molecular orbital analysis provided electron transport in the molecule .Chemical Reactions Analysis
During a systematic study of monofluorophosphates, i.e., compounds comprising the tetrahedral anion PO3F2−, twelve, for the most part new, compounds were obtained from aqueous solutions . Another study shows that PXRD is an excellent technique for quantitative phase analysis to determine the presence and amount of phosphate contamination in diammonium hydrogen phosphate samples .Physical And Chemical Properties Analysis
The physical form in which a fertilizer is produced is of considerable importance, both agronomically and in regard to satisfactory handling, transport, storage, and finally application to the field . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation). Therefore, the chemistry of a biomaterial directly contributes to its interaction with biological environments .Mécanisme D'action
Monofluorophosphate is an anion with the formula PO3F2−, which is a phosphate group with one oxygen atom substituted with a fluoride atom. The charge of the ion is −2. The ion resembles sulfate in size, shape, and charge, and can thus form compounds with the same structure as sulfates . Its mechanism of action involves the deposition of a stable acid-resistant tooth surface coating, which comprises calcium fluoride generated via the actions of SnF2 on apatite, and its transformation to fluorapatite, processes involving the exchange of F− ‘ligands’ from Sn(II) to Ca2+ .
Safety and Hazards
Specific hazards arising from the chemical include not inhaling explosion and combustion gases. Hazardous combustion products are none. Explosive properties and oxidizing properties are not applicable. Special protective equipment and precautions for fire-fighters include using suitable breathing apparatus . The product is not classified as dangerous according to OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Orientations Futures
Monofluorophosphate is an anion with the formula PO3F2−, which is a phosphate group with one oxygen atom substituted with a fluoride atom. The charge of the ion is −2. The ion resembles sulfate in size, shape, and charge, and can thus form compounds with the same structure as sulfates . Aqueous solutions of diammonium hydrogen phosphate (DAP) have been recently proposed for consolidation of archeological bones, as an alternative to traditional products .
Propriétés
IUPAC Name |
diazanium;fluoro-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH2O3P.2H3N/c1-5(2,3)4;;/h(H2,2,3,4);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOCANGOMBQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]P(=O)([O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH8N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021845 | |
| Record name | Phosphorofluoridic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium monofluorophosphate | |
CAS RN |
14312-45-9, 66115-19-3 | |
| Record name | Ammonium monofluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorofluoridic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM MONOFLUOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS46648QNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















